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Compound of Interest

Compound Name: Methyl 2-bromo-4-nitrobenzoate

Cat. No.: B1591052 Get Quote

An In-Depth Technical Guide to the Chemical Properties of Methyl 2-bromo-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract
Methyl 2-bromo-4-nitrobenzoate is a substituted aromatic compound of significant interest in

synthetic organic chemistry. Its trifunctional nature, featuring a bromine atom, a nitro group, and

a methyl ester on a benzene ring, makes it a versatile building block for the synthesis of more

complex molecules, particularly in the fields of medicinal chemistry and materials science. This

guide provides a comprehensive overview of its chemical and physical properties,

spectroscopic profile, reactivity, and safe handling protocols, grounded in established scientific

principles.

Core Chemical Identity and Physical Properties
Methyl 2-bromo-4-nitrobenzoate is a compound whose utility is defined by the interplay of its

constituent functional groups. Understanding its fundamental properties is the first step in

harnessing its synthetic potential.
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Identifier Value Source

IUPAC Name
methyl 2-bromo-4-

nitrobenzoate
[1]

CAS Number 100959-22-6 [1][2][3]

Molecular Formula C₈H₆BrNO₄ [1][3]

SMILES
COC(=O)C1=C(C=C(C=C1)

[O-])Br
[1]

InChIKey
XYMZAFDNPJLOTP-

UHFFFAOYSA-N
[1]

The physical characteristics of a compound dictate its handling, storage, and purification

requirements.

Physical Property Value Source

Molecular Weight 260.04 g/mol [1][3]

Appearance
Light orange to Yellow to

Green powder/crystal
[2]

Melting Point 82.0 to 86.0 °C [2][4]

Purity >98.0% (GC) [2][4]

Topological Polar Surface Area 72.1 Å² [1]

Spectroscopic Profile: A Structural Elucidation
The structural arrangement of Methyl 2-bromo-4-nitrobenzoate gives rise to a distinct

spectroscopic fingerprint. A thorough understanding of its expected spectral data is critical for

reaction monitoring and quality control.

Causality in Spectroscopic Signatures
The electron-withdrawing nature of the nitro (-NO₂) and methyl ester (-CO₂CH₃) groups,

combined with the inductive effect and lone-pair donation of the bromine (-Br) atom, creates a
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unique electronic environment. This environment dictates the chemical shifts of the aromatic

protons and carbons in NMR spectroscopy, the vibrational frequencies of bonds in IR

spectroscopy, and the fragmentation patterns in mass spectrometry. The substituents deshield

the aromatic protons, shifting them downfield in the ¹H NMR spectrum.
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Technique Expected Peaks / Signals Rationale

¹H NMR ~8.0-8.5 ppm (3H, m)

Aromatic protons are

significantly deshielded by the

adjacent electron-withdrawing

nitro and ester groups. The

splitting pattern will be complex

due to the substitution pattern.

~3.9 ppm (3H, s)

The singlet corresponds to the

three protons of the methyl

ester group.

¹³C NMR ~165 ppm
Carbonyl carbon of the ester

group.

~120-150 ppm

Aromatic carbons, with

quaternary carbons (attached

to Br, NO₂, CO₂CH₃) showing

distinct shifts.

~53 ppm
Carbon of the methyl group in

the ester.

IR Spectroscopy ~1720-1730 cm⁻¹
Strong C=O stretch from the

ester functional group.[5]

~1530 cm⁻¹ (asymmetric)
Characteristic NO₂ stretching

vibrations.[5][6]

~1350 cm⁻¹ (symmetric)
Characteristic NO₂ stretching

vibrations.[5][6]

~1250 cm⁻¹ C-O stretch of the ester.[5]

Mass Spectrometry m/z ≈ 259/261

Molecular ion peak ([M]⁺)

showing a characteristic ~1:1

isotopic pattern due to the

presence of bromine (⁷⁹Br and

⁸¹Br).[1]
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m/z ≈ 228/230
Loss of the methoxy group (-

OCH₃) from the molecular ion.

m/z ≈ 200/202

Loss of the entire ester group

(-CO₂CH₃) from the molecular

ion.

Reactivity and Synthetic Potential
The reactivity of Methyl 2-bromo-4-nitrobenzoate is governed by the electronic properties of

its substituents. The powerful electron-withdrawing nitro group, positioned para to the bromine

atom, is the dominant activating feature for certain reaction types.

Nucleophilic Aromatic Substitution (SₙAr): The bromine atom is an excellent leaving group in

SₙAr reactions. Its departure is facilitated by the stabilization of the negatively charged

intermediate (Meisenheimer complex) by the para-nitro group. This allows for the

introduction of various nucleophiles (e.g., amines, alkoxides, thiols) at the C2 position,

providing a pathway to a wide range of derivatives.

Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative.

Common reducing agents include SnCl₂/HCl, H₂/Pd-C, or iron powder in acetic acid. The

resulting amino group is a versatile handle for subsequent transformations, such as

diazotization or acylation, opening up further synthetic avenues.

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding 2-bromo-4-

nitrobenzoic acid under either acidic or basic conditions. This transformation is useful when

the carboxylic acid functionality is required for subsequent amide bond formation or other

reactions.
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Key Reaction Pathways

Methyl 2-bromo-4-nitrobenzoate

2-Substituted-4-nitrobenzoate
(e.g., Amine, Ether, Thioether)

Nucleophilic Aromatic
Substitution (SₙAr)

[Nu⁻]

Methyl 2-bromo-4-aminobenzoate

Nitro Group Reduction
[e.g., SnCl₂, HCl]

2-Bromo-4-nitrobenzoic Acid

Ester Hydrolysis
[H₃O⁺ or OH⁻]

Click to download full resolution via product page

Caption: Key reaction pathways for Methyl 2-bromo-4-nitrobenzoate.

Experimental Protocols and Workflows
The following protocols are designed as self-validating systems, incorporating in-process

checks and characterization steps to ensure the integrity of the experimental outcome.

Protocol 1: Synthesis via Esterification of 2-Bromo-4-
nitrobenzoic Acid
This protocol describes the synthesis of the title compound from its corresponding carboxylic

acid, a common and reliable method.

Causality: The reaction proceeds via acid-catalyzed esterification (Fischer esterification). A

strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon

more electrophilic and susceptible to nucleophilic attack by methanol.

Step-by-Step Methodology:

Reaction Setup: To a solution of 2-bromo-4-nitrobenzoic acid (1.0 eq) in methanol (10-20

volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1591052?utm_src=pdf-body-img
https://www.benchchem.com/product/b1591052?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Heating: Allow the mixture to warm to room temperature and then heat to reflux (approx. 65

°C).

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the

starting carboxylic acid is consumed (typically 4-16 hours).

Workup: Cool the reaction mixture to room temperature and remove the excess methanol

under reduced pressure.

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated

sodium bicarbonate solution (to remove unreacted acid and the catalyst), and finally with

brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the filtrate in vacuo to yield the crude product.

Protocol 2: Purification by Recrystallization
Causality: This technique exploits the differences in solubility of the desired compound and

impurities in a given solvent at different temperatures. An ideal solvent will dissolve the

compound well at high temperatures but poorly at room temperature, allowing for the

crystallization of the pure product upon cooling.

Step-by-Step Methodology:

Solvent Selection: Based on polarity, a solvent system like ethanol/water or isopropanol is a

suitable starting point.

Dissolution: Dissolve the crude Methyl 2-bromo-4-nitrobenzoate in a minimal amount of

the hot solvent.

Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to

maximize crystal formation.

Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold

solvent.

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1591052?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow: Synthesis to Characterization
The following workflow ensures the identity and purity of the final compound.

Synthesis & Purification

Analysis & Validation

Final Product

Synthesis via
Esterification

Purification by
Recrystallization

Crude Product

TLC Analysis
(Purity Check)

Purified Solid

Melting Point
Determination

NMR Spectroscopy
(¹H & ¹³C)

IR Spectroscopy

Mass Spectrometry

Pure, Characterized
Methyl 2-bromo-4-nitrobenzoate

Data Confirms
Structure & Purity
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Click to download full resolution via product page

Caption: A logical workflow from synthesis to final product validation.

Safety and Handling
Adherence to safety protocols is paramount when working with any chemical reagent.

GHS Hazard Statements:

H315: Causes skin irritation.[1][4]

H319: Causes serious eye irritation.[1][4]

H335: May cause respiratory irritation.[1][7]

Precautionary Statements:

P261: Avoid breathing dust.[1]

P280: Wear protective gloves, eye protection, and face protection.[1][4]

P302 + P352: IF ON SKIN: Wash with plenty of water.[2][4]

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]

P362 + P364: Take off contaminated clothing and wash it before reuse.[2][4]

Handling and Storage:

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid dust formation.[8]

Handle in accordance with good industrial hygiene and safety practices.[9]

Storage: Keep container tightly closed. Store in a cool, dry, and dark place.[4] Store away

from incompatible materials such as strong oxidizing agents.[4][10]

Conclusion
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Methyl 2-bromo-4-nitrobenzoate is a strategically functionalized aromatic compound with

significant utility in organic synthesis. Its defined reactivity, particularly in SₙAr and nitro-

reduction reactions, makes it a valuable precursor for developing novel pharmaceutical agents

and functional materials. A comprehensive understanding of its properties, spectroscopic

signatures, and safe handling procedures, as detailed in this guide, is essential for its effective

and safe application in a research and development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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